Chavicol

Cholinesterase inhibition Neuropharmacology Enzymatic assay

Chavicol (CAS 501-92-8), also known as 4-allylphenol or p-hydroxyallylbenzene, is a phenylpropene-class aromatic organic compound with the molecular formula C₉H₁₀O and molecular weight 134.18. Its structure consists of a benzene ring substituted with a hydroxy group at the para position and an allyl group.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 501-92-8
Cat. No. B024904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChavicol
CAS501-92-8
Synonyms4-(2-propenyl)-pheno; 4-(Prop-2-enyl)-phenol; Chavicol; gamma-(p-Hydroxyphenyl)-alpha-propylene; p-Allylphenol; p-Chavicol; Phenol, 4-(2-propenyl)-; Phenol, p-allyl-
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESC=CCC1=CC=C(C=C1)O
InChIInChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7,10H,1,3H2
InChIKeyRGIBXDHONMXTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Chavicol (CAS 501-92-8) Procurement Guide: Chemical Identity and Baseline Characteristics for Research Sourcing


Chavicol (CAS 501-92-8), also known as 4-allylphenol or p-hydroxyallylbenzene, is a phenylpropene-class aromatic organic compound with the molecular formula C₉H₁₀O and molecular weight 134.18 . Its structure consists of a benzene ring substituted with a hydroxy group at the para position and an allyl group. Chavicol occurs naturally in various essential oils including betel leaf (Piper betle), anise, and gardenia, and is a key biosynthetic precursor to methyl chavicol (estragole) and structurally related to eugenol [1]. The compound exists as a colorless to light yellow liquid with a boiling point of 238°C, melting point of 15.8°C, density of 1.014 g/cm³, and logP of 2.121 .

Why Chavicol Cannot Be Generically Substituted with Eugenol or Methyl Chavicol: Evidence-Based Rationale for Procurement Decisions


Chavicol, eugenol, and methyl chavicol (estragole) are structurally related phenylpropenes that often co-occur in natural essential oils, yet their distinct substitution patterns—hydroxy (chavicol), methoxy plus hydroxy (eugenol), and methoxy (methyl chavicol)—confer divergent physicochemical properties and biological activity profiles that preclude functional interchangeability in research and industrial applications [1]. The hydroxy group of chavicol confers unique hydrogen-bonding capacity absent in methyl chavicol, while its unsubstituted 2-position (unlike eugenol's methoxy substitution at this position) alters steric and electronic properties critical for target engagement [1]. These structural differences translate to measurable variations in enzyme inhibition potency, antimicrobial efficacy, and substrate specificity in biosynthetic pathways [2]. Substitution without direct experimental validation therefore introduces uncontrolled variability that undermines reproducibility and regulatory compliance in pharmaceutical research, food science, and synthetic chemistry workflows.

Quantitative Differentiation Evidence for Chavicol (CAS 501-92-8) Against Structural Analogs


Cholinesterase (ChE) Inhibition: Chavicol IC50 7.42 μM as an Enzymatic Probe

Chavicol demonstrates measurable acetylcholinesterase (ChE) inhibitory activity with an IC50 of 7.42 μM . This establishes chavicol as a defined reference point in the phenylpropene series for enzymatic studies, providing a baseline against which structural modifications to the allylphenol core can be quantitatively assessed. The free phenolic hydroxy group distinguishes chavicol from methyl chavicol, which lacks this hydrogen-bonding moiety and exhibits a distinct biological activity profile .

Cholinesterase inhibition Neuropharmacology Enzymatic assay

Enzymatic Substrate Specificity: Chavicol as the Preferred Substrate for Allylphenol O-Methyltransferase

In Ocimum basilicum chemotype R3 (high-estragole), O-methyltransferase activity demonstrates high specificity for chavicol as the methyl acceptor substrate, while eugenol is virtually not O-methylated [1]. This contrasts with chemotype 147/97, where O-methyltransferase accepts both chavicol and eugenol as substrates, generating estragole and methyl eugenol, respectively [1]. The differential substrate acceptance is biochemically rationalized by the presence of distinct allylphenol-specific O-methyltransferase isozymes with varying substrate specificity profiles [1].

Plant biochemistry Biosynthesis Enzyme specificity

Antimicrobial Activity: Essential Oil Containing Chavicol Outperforms Pure Eugenol

Allspice leaf essential oil containing 5.12% chavicol (along with 55.52% eugenol and 22.53% myrcene) demonstrated significantly greater (p < 0.05) antimicrobial activity against both Gram-negative (P. aeruginosa) and Gram-positive (Staphylococcus aureus) bacteria than its main component eugenol alone [1]. In in vitro antioxidant assays, the chavicol-containing essential oil showed higher radical scavenging activity (90% versus 65%) and lower IC50 values (2.71 versus 9.49 µg/mL) compared to eugenol alone [1].

Antimicrobial Food preservation Essential oils

Aryl-Alcohol Oxidase (AAO) Inhibition: Chavicol Among the Best Competitive Inhibitors

Kinetic inhibition studies on the flavoenzyme aryl-alcohol oxidase (AAO) from Pleurotus eryngii identified chavicol (4-allylphenol) and p-anisic acid as the best competitive inhibitors among a wide range of aromatic ligands tested [1]. AAO catalyzes oxidative dehydrogenation of unsaturated primary alcohols with hydrogen peroxide production and is differentiated from vanillyl-alcohol oxidase (VAO) by its broader substrate specificity and acidic pH optimum (pH 5-6 versus pH 10 for VAO) [1].

Enzymology Flavoprotein Biocatalysis

Chavicol as a Biosynthetic Precursor for Derivatization: Structural Scaffold Value

Chavicol serves as the core scaffold for bioactive derivatives including 1'-acetoxychavicol acetate (ACA) and hydroxychavicol. ACA analogs demonstrate potent anticancer activities: a benzhydrol-type ACA analog containing an anthracenyl moiety inhibited HL-60 leukemia cell growth with an IC50 of 0.12 μM [1], while Mannich reaction-derived hydroxychavicol analogs exhibited 7- to 10-fold more potent cytotoxic activity than the parent compound against five human cancer cell lines including HL-60 [2]. ACA has also been patented for use in treating allergic diseases [3].

Medicinal chemistry SAR studies Derivative synthesis

Chavicol Content Quantified in Essential Oils: Standardization Reference for Quality Control

GC-MS analysis provides quantitative reference values for chavicol content in major botanical sources. Alpinia galanga essential oil contains chavicol at 2,390.45 μg/g (alongside methyl eugenol 4,130.38 μg/g and eugenol 728.30 μg/g) [1]. Pimenta dioica leaf essential oil contains 12.5% chavicol as the third major component after eugenol (54%) and myrcene (16.0%), with demonstrated antioxidant IC50 of 19.40 μg/mL [2]. Allspice leaf essential oil contains 5.12% chavicol [3].

Analytical chemistry Quality control Essential oil standardization

High-Value Application Scenarios for Chavicol (CAS 501-92-8) in Research and Industrial Settings


Neuropharmacology Research: Acetylcholinesterase Inhibition Studies

Chavicol is appropriate for in vitro acetylcholinesterase (ChE) inhibition assays requiring a phenylpropene reference compound with a defined IC50 value of 7.42 μM . The compound's free phenolic hydroxy group distinguishes it from methyl chavicol, providing a distinct binding mode for structure-activity relationship investigations. Researchers investigating Alzheimer's disease mechanisms or screening natural product-derived ChE inhibitors can use chavicol as a validated comparator to assess the potency of novel compounds against a known baseline.

Plant Biochemistry and Biosynthetic Pathway Elucidation

Chavicol is the essential substrate for allylphenol O-methyltransferase assays in Ocimum basilicum (sweet basil) research . Researchers studying phenylpropanoid biosynthesis, essential oil chemotype variation, or developing biocatalytic production methods for estragole should procure chavicol as the native substrate for SAM-dependent methylation studies. The differential substrate specificity observed across basil chemotypes—where some O-methyltransferases accept only chavicol while others accept both chavicol and eugenol—requires chavicol as an essential control substrate for enzymatic characterization .

Antimicrobial and Antioxidant Formulation Development

Chavicol-containing essential oil formulations (e.g., allspice leaf EO containing 5.12% chavicol) demonstrate significantly greater antimicrobial activity against both Gram-positive and Gram-negative bacteria than pure eugenol, and exhibit 3.5-fold lower IC50 values in DPPH radical scavenging assays (2.71 μg/mL vs 9.49 μg/mL) . Procurement of chavicol for synergistic formulation studies in food preservation, cosmetic preservative systems, or natural antimicrobial product development is supported by these quantitative efficacy data .

Medicinal Chemistry and Derivative Synthesis Programs

Chavicol serves as the core scaffold for synthesizing bioactive derivatives including 1'-acetoxychavicol acetate (ACA) and hydroxychavicol analogs with enhanced anticancer potency . Medicinal chemistry groups developing NF-κB pathway inhibitors, leukemia cell-growth suppressors, or allergic disease therapeutics can procure chavicol as a starting material for generating ACA-based compound libraries. Published SAR data indicate that structural modifications to the chavicol scaffold can yield 7- to 10-fold improvements in cytotoxic potency across multiple human cancer cell lines, providing a rational basis for derivative synthesis programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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